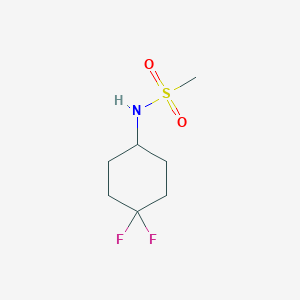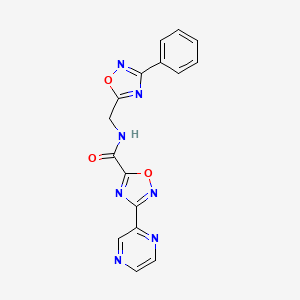
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide is a synthetic compound that brings together a complex array of molecular components. Each segment of its chemical structure bestows distinct physical and chemical properties, making it a compelling subject of study in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide typically involves multi-step organic reactions. This process often starts with the preparation of the tetrahydrofuran-3-yl ether derivative, followed by the coupling of the thiazol-2-yl sulfamoyl phenyl group. The final step usually involves the amidation of the nicotinamide moiety. Precise reaction conditions, such as specific temperatures, pH levels, and solvent choices, are crucial for achieving high yields and purity.
Industrial Production Methods
In industrial settings, large-scale production would involve the optimization of reaction conditions to ensure cost-efficiency and consistency. Batch reactions under controlled environments or continuous flow reactions might be employed to maximize yield. Catalyst choices and reaction times are meticulously optimized to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidative reactions might involve the introduction of oxygen or removal of hydrogen, whereas reduction processes may add hydrogen or remove oxygen. Substitution reactions could involve the replacement of specific functional groups with others, altering the compound's properties.
Common Reagents and Conditions
Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and nucleophiles or electrophiles (for substitution reactions) are commonly used. Specific conditions such as temperature control, pH adjustments, and solvent choices are tailored to ensure optimal reaction efficiency.
Major Products Formed
The primary products formed from these reactions depend on the reagent and conditions employed. For instance, oxidation might yield a more oxygen-rich derivative, whereas reduction could produce a more hydrogenated form. Substitution reactions may result in derivatives with varying functional groups, each possessing unique chemical properties.
Scientific Research Applications
2-((Tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide finds applications across numerous scientific fields:
Chemistry: : As a compound of interest for studying reaction mechanisms and developing new synthetic routes.
Medicine: : Investigated for potential therapeutic effects and pharmacological properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular interactions Its unique structure allows it to bind to certain molecular targets, thereby influencing biochemical pathways These interactions can modulate enzymatic activities, receptor functions, or cellular signaling processes
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other compounds with similar structures, 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide stands out due to its specific functional groups and their arrangement. This uniqueness can result in distinct biological activities or chemical reactivities.
List of Similar Compounds
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)nicotinamide
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyrazol-2-yl)sulfamoyl)phenyl)nicotinamide
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)nicotinamide
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c24-17(16-2-1-8-20-18(16)28-14-7-10-27-12-14)22-13-3-5-15(6-4-13)30(25,26)23-19-21-9-11-29-19/h1-6,8-9,11,14H,7,10,12H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPWSKKTNLQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B2388866.png)

![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)




![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388881.png)

